![molecular formula C10H8FNO B1324309 6-Fluoro-7-methyl-1H-indole-2-carbaldehyde CAS No. 883531-54-2](/img/structure/B1324309.png)
6-Fluoro-7-methyl-1H-indole-2-carbaldehyde
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Overview
Description
6-Fluoro-7-methyl-1H-indole-2-carbaldehyde (6F7MICA) is an organic compound belonging to the class of compounds known as indole-2-carbaldehydes. It is a colorless crystalline solid that is soluble in polar organic solvents. 6F7MICA is a building block for the synthesis of a variety of other compounds, and is used in scientific research in a variety of fields, including medicinal chemistry, biochemistry, and neuroscience.
Scientific Research Applications
Synthesis of Indole Derivatives
6-Fluoro-7-methyl-1H-indole-2-carbaldehyde and related compounds are versatile in the synthesis of various indole derivatives. For example, Koji Yamada et al. (2009) demonstrated the use of a related compound, 1-methoxy-6-nitroindole-3-carbaldehyde, as a building block for creating 2,3,6-trisubstituted indole derivatives and novel pyrimido[1,2-a]indole derivatives (Yamada et al., 2009). Similarly, Yogita Madan (2020) reported the synthesis of knoevenagel condensed products of indole-3-carbaledehydes, showcasing the compound's role in the preparation of molecules with potential anti-tumor, antimicrobial, and anti-inflammatory properties (Madan, 2020).
Gold-Catalyzed Cycloisomerizations
Gold-catalyzed cycloisomerizations of substrates related to 6-Fluoro-7-methyl-1H-indole-2-carbaldehyde result in the efficient synthesis of 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols. Prasath Kothandaraman et al. (2011) described a method that highlights the operational simplicity and wide applicability of this reaction, leading to good to excellent yields (Kothandaraman et al., 2011).
Novel Fluorescent Probes
Indole carbaldehydes, closely related to 6-Fluoro-7-methyl-1H-indole-2-carbaldehyde, have been used in the synthesis of novel near-infrared fluorescent probes. Shen You-min (2014) synthesized 9-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-3-carbaldehyde, leading to new indole-based fluorescence probes (You-min, 2014).
Synthesis of Heterocyclic Compounds
Indole-3-carbaldehydes, akin to 6-Fluoro-7-methyl-1H-indole-2-carbaldehyde, have been employed in the synthesis of heterocyclic compounds with potential anticancer properties. N. M. Fawzy et al. (2018) synthesized new indole derivatives showing significant in-vitro antiproliferative activity towards cancer cell lines (Fawzy et al., 2018).
Catalysis in Organic Synthesis
These compounds play a crucial role in catalysis, particularly in organic synthesis. For instance, M. Singh et al. (2017) reported the synthesis of palladacycles with an indole core, demonstrating their effectiveness as catalysts in Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017).
Mechanism of Action
Target of Action
6-Fluoro-7-methyl-1H-indole-2-carbaldehyde, like other indole derivatives, is known to interact with a variety of targets in the body. Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders . .
Mode of Action
Indole derivatives in general are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities .
properties
IUPAC Name |
6-fluoro-7-methyl-1H-indole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-9(11)3-2-7-4-8(5-13)12-10(6)7/h2-5,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHANSCTEBKVHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=C2)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-7-methyl-1H-indole-2-carbaldehyde |
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